Beesioside I
Description
Structure
2D Structure
Properties
Molecular Formula |
C39H60O12 |
|---|---|
Molecular Weight |
720.9 g/mol |
IUPAC Name |
[(1S,2R,3R,4S,5S,6R,9R,11S,14R,16S,19S,22S)-4-acetyloxy-22-(2-hydroxypropan-2-yl)-1,5,10,10-tetramethyl-11-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxy-21,25-dioxaheptacyclo[20.2.1.02,19.05,19.06,16.09,14.014,16]pentacosan-3-yl] acetate |
InChI |
InChI=1S/C39H60O12/c1-20(40)48-28-29-34(7)13-16-39(51-34,33(5,6)45)47-19-38(29)15-14-37-18-36(37)12-11-25(50-31-27(44)26(43)22(42)17-46-31)32(3,4)23(36)9-10-24(37)35(38,8)30(28)49-21(2)41/h22-31,42-45H,9-19H2,1-8H3/t22-,23+,24+,25+,26+,27-,28-,29-,30-,31+,34+,35-,36-,37+,38+,39+/m1/s1 |
InChI Key |
UZSZTNKGIQMEOL-QGODIXMOSA-N |
Isomeric SMILES |
CC(=O)O[C@@H]1[C@@H]2[C@@]3(CC[C@@](O3)(OC[C@@]24CC[C@@]56C[C@@]57CC[C@@H](C([C@@H]7CC[C@H]6[C@@]4([C@@H]1OC(=O)C)C)(C)C)O[C@H]8[C@@H]([C@H]([C@@H](CO8)O)O)O)C(C)(C)O)C |
Canonical SMILES |
CC(=O)OC1C2C3(CCC(O3)(OCC24CCC56CC57CCC(C(C7CCC6C4(C1OC(=O)C)C)(C)C)OC8C(C(C(CO8)O)O)O)C(C)(C)O)C |
Synonyms |
beesioside I |
Origin of Product |
United States |
Natural Occurrence and Isolation Methodologies of Beesioside I
Botanical Sources and Distribution
Beesioside I is a phytochemical, a compound produced by plants. Its known natural sources are specific to a few genera within the Ranunculaceae family.
The primary and well-documented botanical source of this compound is Souliea vaginata. nih.govnih.govduke.edu This perennial herb is endemic to the southwest and northwest regions of China. nih.gov Chemical investigations into this plant have consistently identified cycloartane (B1207475) triterpenoid (B12794562) glycosides, including this compound, as its main bioactive components. nih.gov The compound is typically isolated from the roots of the plant. nih.gov
The genus Beesia, closely related to Souliea, is also known for producing a class of organic molecules named beesiosides, which are cycloartane glycosides. wikipedia.org There are two recognized species, Beesia calthifolia and Beesia deltophylla. B. calthifolia is native to regions of China, the East Himalaya, and Myanmar. wikipedia.org While numerous beesiosides have been successfully isolated from the rhizomes and whole plants of Beesia calthaefolia—including beesioside O, beesioside P, and beesiosides A-F—the presence of this compound in this species is not explicitly documented in current research literature. nih.govresearchgate.net
Table 1: Documented Botanical Sources of this compound and Related Compounds
| Compound | Botanical Source | Plant Part | Reference |
| This compound | Souliea vaginata | Roots | nih.govnih.gov |
| Beesioside O | Beesia calthaefolia | Rhizomes | nih.gov |
| Beesioside P | Beesia calthaefolia | Rhizomes | nih.gov |
| Beesiosides A-F | Beesia calthaefolia | Whole Plants | researchgate.net |
| Beesioside IV | Beesia calthaefolia & Souliea vaginata | Rhizomes | crossref.org |
Extraction and Purification Techniques
The isolation of this compound from its botanical sources is a multi-step process involving initial extraction followed by rigorous purification to separate the target compound from the complex mixture of plant metabolites.
The initial step to isolate cycloartane triterpenoids like this compound from plant material is solvent extraction. Research on Souliea vaginata demonstrates the use of an ethanolic extract from the plant's rhizomes as the starting point for isolating these compounds. nih.gov A common general procedure involves using aqueous ethanol, often around 70%, to create a crude extract from the whole plant or a specific part like the roots. nih.gov This crude extract contains a wide array of phytochemicals, from which this compound must be further separated.
Table 2: Solvents Used in the Extraction of Triterpenoids from Souliea vaginata
| Plant | Plant Part | Extraction Solvent | Reference |
| Souliea vaginata | Rhizomes | Ethanol | nih.gov |
| Souliea vaginata | Whole Plant | 70% Ethanol | nih.gov |
Following the initial solvent extraction, the resulting crude mixture undergoes several stages of chromatographic separation to isolate and purify this compound. nih.gov Chromatography separates compounds based on their different chemical and physical properties as they interact with a stationary phase and are carried by a mobile phase. bio-rad.com
The purification of extracts from Souliea vaginata employs a combination of chromatographic techniques. A typical workflow involves:
Macroporous Resin Column Chromatography: Often used as an initial clean-up step to separate saponins (B1172615) from other classes of compounds.
Silica (B1680970) Gel Column Chromatography: A fundamental technique where compounds are separated based on their polarity. The crude product is loaded onto a column packed with silica gel, and solvents of increasing polarity are used to elute the separated fractions. nih.govnih.gov
Sephadex LH-20 Column Chromatography: This method separates molecules based on their size, though polarity also plays a role. It is effective for further purifying fractions obtained from silica gel chromatography. nih.gov
Reversed-Phase (C18) Column Chromatography: In this technique, a non-polar stationary phase (C18) is used with a polar mobile phase. It is a powerful tool for the fine separation of closely related triterpenoid glycosides. nih.gov
High-Performance Liquid Chromatography (HPLC): For final purification to achieve a high degree of purity, semi-preparative HPLC is often employed. This method uses high pressure to pass the solvent through the column, resulting in high resolution and separation efficiency. nih.gov
The progress of the purification is monitored by Thin-Layer Chromatography (TLC), which allows for rapid analysis of the fractions collected from the columns. nih.govnih.gov
Advanced Structural Elucidation of Beesioside I and Its Analogs
Spectroscopic Techniques for Structural Determination
Spectroscopic methods provide characteristic data that reveal information about the types of atoms present, their connectivity, and their spatial arrangement within a molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules by analyzing the magnetic properties of atomic nuclei, most commonly ¹H and ¹³C. nih.govmdpi.com NMR spectra encode the local environments of atoms, providing molecular "fingerprints" that help deduce connectivity and relative stereochemistry. nih.gov
One-dimensional (1D) NMR experiments, such as ¹H NMR and ¹³C NMR, provide fundamental information about the number and types of hydrogen and carbon atoms in a molecule, as well as their chemical environments. researchgate.net
¹H NMR Spectroscopy: The ¹H NMR spectrum shows signals for each chemically distinct proton in the molecule. The chemical shift (δ) of a signal indicates the electronic environment of the proton, while the integration of the signal is proportional to the number of protons it represents. Splitting patterns (multiplicity) arise from spin-spin coupling with neighboring protons, providing information about the number of adjacent protons. For triterpenoids like beesioside I and its analogs, the ¹H NMR spectrum typically exhibits characteristic signals for methyl groups, olefinic protons, and protons on carbon atoms bearing oxygen substituents (e.g., hydroxyl or glycosidic linkages). For example, ¹H NMR spectra of cycloartane (B1207475) triterpenes often show characteristic signals for cyclopropane (B1198618) protons and singlet methyl groups. acgpubs.org
¹³C NMR Spectroscopy: The ¹³C NMR spectrum shows signals for each chemically distinct carbon atom. The chemical shift (δ) in ¹³C NMR is particularly sensitive to the hybridization and functional group attachments of carbon atoms. Techniques like Distortionless Enhancement by Polarization Transfer (DEPT) experiments are often used in conjunction with ¹³C NMR to determine the number of protons attached to each carbon (CH₃, CH₂, CH, or quaternary C). mdpi.com For triterpenoid (B12794562) glycosides, ¹³C NMR data provides insights into the triterpene skeleton carbons, including those involved in ring junctions, oxygenated carbons, and methyl carbons, as well as the carbons of the attached sugar moieties, notably the anomeric carbons. nih.gov
Data from 1D NMR experiments are crucial for determining the basic structural framework and identifying key functional groups.
Two-dimensional (2D) NMR experiments provide correlation maps between different nuclei, helping to establish connectivity and piece together the molecular structure. mdpi.comresearchgate.net A minimum set of 1D ¹H and ¹³C, along with 2D COSY, HSQC (or HMQC), and HMBC experiments, is recommended for structure elucidation. acdlabs.com
Correlation Spectroscopy (COSY): The ¹H-¹H COSY experiment reveals correlations between protons that are coupled to each other, typically through two or three bonds (³J coupling). libretexts.org This helps establish proton connectivity within spin systems, such as chains of methylene (B1212753) groups or coupled protons on a ring system.
Heteronuclear Multiple Quantum Correlation (HMQC) or Heteronuclear Single Quantum Correlation (HSQC): HMQC and HSQC experiments show correlations between protons and the carbons to which they are directly attached (¹J coupling). libretexts.org This allows for the assignment of proton signals to their corresponding carbon signals, which is essential for interpreting other 2D NMR data. mdpi.com
Heteronuclear Multiple Bond Correlation (HMBC): The HMBC experiment reveals long-range correlations between protons and carbons, typically through two, three, and sometimes even four bonds (²J and ³J coupling primarily). libretexts.orgblogspot.com These correlations are particularly valuable for connecting different parts of the molecule, identifying quaternary carbons, and determining the positions of substituents, including the attachment points of sugar units to the aglycone in glycosides. mdpi.commdpi.comjst.go.jp
Analysis of the cross-peaks in these 2D NMR spectra allows for the step-by-step assignment of signals and the construction of the molecular framework.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) provides accurate mass measurements of a molecule or its fragments, allowing for the determination of its elemental composition. researchgate.net This is a critical step in structure elucidation as it provides the molecular formula of the compound. acdlabs.com For triterpene glycosides, HRMS can confirm the molecular weight of the intact molecule, often observed as protonated or cationized molecular ions (e.g., [M+H]⁺, [M+Na]⁺). nih.govresearchgate.netnih.gov Fragment ions observed in the HRMS/MS (tandem mass spectrometry) spectrum can provide additional structural information by indicating the presence of specific substructures or the loss of certain moieties, such as sugar units.
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavelengths. Characteristic absorption bands correspond to the vibrations of different chemical bonds. nd.edu For triterpenoid glycosides, IR spectra typically show absorption bands for hydroxyl groups (O-H stretch, around 3400-3500 cm⁻¹), carbonyl groups (C=O stretch, around 1700-1730 cm⁻¹ if present in ester or carboxyl functionalities), and C-O stretching vibrations within the sugar rings and aglycone (around 1000-1100 cm⁻¹). acgpubs.orgnih.govjst.go.jpnih.govacs.org While IR alone is usually not sufficient for complete structure elucidation of complex molecules like this compound, it provides valuable corroborating evidence for the presence of key functional groups indicated by NMR and HRMS data.
Chemical Derivatization for Structural Assignment
Chemical derivatization involves chemically modifying a compound to facilitate its structural analysis. nih.govresearchgate.net This technique can be particularly useful for complex natural products like triterpene glycosides. For example, acetylation of hydroxyl groups can simplify NMR spectra by changing the chemical shifts and coupling patterns of nearby protons and carbons, making assignments easier. Hydrolysis of the glycosidic linkage can yield the aglycone and the individual sugar components, which can then be identified separately using spectroscopic methods or chromatographic comparison with authentic standards. jst.go.jp Derivatization can also be used to introduce chromophores or tags that enhance detection in techniques like mass spectrometry or chromatography. researchgate.nettcichemicals.com While direct spectroscopic analysis is often the primary approach, chemical derivatization can provide crucial complementary data to confirm structural assignments, particularly regarding the nature and linkage positions of sugar moieties.
Data Tables
Structural elucidation studies of this compound and its analogs typically involve detailed analysis of spectroscopic data. While specific, comprehensive data tables for this compound itself were not directly available in the search results, the types of data presented in such studies for similar compounds are illustrated below. These tables would typically list the chemical shifts and coupling constants for assigned protons and carbons.
Example Table: Partial ¹H and ¹³C NMR Data for a Cycloartane Triterpene Glycoside Analog (Illustrative)
| Position | δ¹H (Multiplicity, J in Hz) | δ¹³C | COSY Correlations | HMBC Correlations |
| Aglycone C-3 | - | xx.x | - | H-1', H-2, H-4 |
| Aglycone C-12 | - | yy.y | - | H-11, H-13, H-18 |
| Aglycone C-28 | - | zz.z | - | H-29, H-30 |
| Sugar 1 C-1' | δH (d, J=x.x) | aa.a | H-2' | Aglycone C-x |
| Sugar 1 C-2' | δH (dd, J=x.x, y.y) | bb.b | H-1', H-3' | - |
Detailed Research Findings
Research on the structural elucidation of this compound and its analogs has utilized the aforementioned techniques to determine their complex cycloartane frameworks and glycosylation patterns. This compound itself has been identified as a cycloartane triterpene glycoside with the molecular formula C₃₉H₆₀O₁₂. nih.gov Studies on beesioside analogs, such as other beesiosides (G, H, J-N, Q) and related cycloartane triterpene glycosides from sources like Beesia calthaefolia and Souliea vaginata, provide insights into the general approaches used. acgpubs.orgresearchgate.netacs.orgdaneshyari.comresearchgate.netinformahealthcare.com
Detailed NMR analysis, including 1D and 2D experiments, has been fundamental in assigning the signals for both the triterpene aglycone and the sugar moieties. HMBC correlations, in particular, have been crucial for establishing the connectivity between the sugar units and the aglycone, as well as the inter-glycosidic linkages in cases of oligosaccharides. mdpi.comjst.go.jpinformahealthcare.com HRMS data has confirmed the molecular formulas and provided fragmentation patterns that support the proposed structures. nih.govresearchgate.netnih.gov IR spectroscopy has been used to identify key functional groups like hydroxyl and carbonyl moieties. acgpubs.orgnih.govjst.go.jpnih.govacs.org
Chemical derivatization, such as acid hydrolysis followed by identification of the sugar components, has been employed to confirm the sugar composition and their absolute configurations. jst.go.jp The combination of these techniques allows for the comprehensive and unambiguous determination of the intricate structures of this compound and its various analogs.
Stereochemical Analysis and Configuration Determination
The stereochemical analysis and determination of absolute configuration are critical steps in the full structural elucidation of complex natural products like this compound and its analogs. These analyses typically rely heavily on detailed spectroscopic data, particularly Nuclear Magnetic Resonance (NMR) spectroscopy, including 1D and 2D techniques such as COSY, HSQC, HMBC, and NOESY, often complemented by chemical methods and computational approaches. ox.ac.ukdntb.gov.uafrontiersin.orgd-nb.info
For cycloartane triterpenoids, such as the beesiosides, the core tetracyclic ring system possesses canonical stereochemistry that can often be inferred by comparison of H and C NMR data with known cycloartanes. nih.gov However, the stereochemistry at specific chiral centers, particularly those on side chains or attached glycosyl moieties, requires more detailed investigation.
Studies on this compound and related cycloartane triterpene glycosides have employed NOESY experiments to establish relative configurations. mdpi.comacs.orgacgpubs.org NOESY correlations indicate through-space proximity between protons, providing crucial information about their relative orientation in the three-dimensional structure. For instance, observed NOESY correlations between specific protons on the triterpene skeleton, such as between H-5 and H-9, or between methyl groups and adjacent protons, can help define the α or β orientation of substituents. mdpi.com
The configuration of glycosidic linkages and the absolute configuration of the sugar units are also essential aspects of stereochemical analysis. This is often determined by hydrolysis of the glycoside followed by identification of the sugar and determination of its absolute configuration, for example, using gas chromatography (GC) analysis of derivatized sugars compared to authentic samples. frontiersin.org The configuration of the glycosidic bond (e.g., α or β) is typically determined by the coupling constant () of the anomeric proton in the H NMR spectrum.
For chiral centers where relative configuration is challenging to assign solely by NMR, such as the C-24 position in some cycloartane side chains, computational methods like DFT-NMR calculations and DP4 probability analysis have been successfully applied to determine the absolute configuration by comparing calculated and experimental C NMR data. nih.gov Modified Mosher's method, which involves forming diastereomeric esters with Mosher's acid, can also be used to determine the absolute configuration of hydroxyl-bearing carbons by analyzing the differential chemical shifts in the H NMR spectra of the derivatives. researchgate.net
Specific research findings regarding the stereochemistry of beesiosides highlight the use of these techniques. For example, the relative configuration of certain centers in cycloartane triterpenoids has been determined through NOESY experiments showing correlations like H-5/H-9, H-9/H-30, H-17/H-30, and H-12/H-17, indicating α-orientation for these protons, while correlations such as H-13/H-18 and H-18/H-19 verified the β-orientation of others. mdpi.com The configuration at carbons like C-20 and C-24 in analogs with epoxyside chains has been determined based on key NOESY correlations, such as H-17/H-21 and H-21/H-24. mdpi.com For a new cycloartane triterpenoid glycoside, the coupling constant between H-16 and H-17 (e.g., 7.8 Hz) suggested a cis-relationship and a 16-βOH substituent, further supported by NOESY analysis. acgpubs.org
The stereochemical analysis of this compound and its analogs thus involves a combination of spectroscopic interpretation, particularly of NOESY data, chemical degradation and analysis of sugar moieties, and increasingly, computational chemistry to definitively assign configurations at chiral centers.
Here is a summary of spectroscopic data interpretation techniques used in stereochemical analysis:
| Technique | Information Provided | Application in Stereochemical Analysis |
| H NMR | Chemical shifts, coupling constants, signal integrals | Identify types of protons, connectivity (via coupling constants), relative number of protons. Coupling constants can indicate dihedral angles and thus relative stereochemistry. ox.ac.ukmagritek.com |
| C NMR | Chemical shifts | Identify types of carbon atoms and their environment. Useful for confirming the carbon skeleton and substitution patterns. Can be used computationally for configuration assignment. ox.ac.uknih.gov |
| COSY | H-H correlations through bonds | Establish connectivity between coupled protons. Aids in mapping proton networks within the molecule. mdpi.com |
| HSQC/HMQC | H-C correlations through one bond | Correlate protons with the carbons they are directly attached to. Essential for assigning carbon signals based on proton assignments. mdpi.com |
| HMBC | H-C correlations over multiple bonds | Establish connectivity between protons and carbons that are two or more bonds away. Crucial for piecing together the molecular skeleton and locating substituents. mdpi.commdpi.com |
| NOESY | H-H correlations through space | Indicate spatial proximity between protons, regardless of bonding. The primary technique for determining relative stereochemistry and molecular conformation. ox.ac.ukmdpi.comacs.orgacgpubs.org |
| Modified Mosher's Method | Differential H NMR shifts of diastereomers | Determine the absolute configuration of secondary alcohols. researchgate.net |
| GC Analysis (of derivatives) | Identification and quantification of sugars | Determine the type and absolute configuration of sugar moieties in glycosides. frontiersin.org |
| DFT-NMR Calculations | Calculated NMR parameters based on 3D structures | Used in conjunction with experimental data to assign absolute configuration, particularly for challenging centers. nih.gov |
Chemical Synthesis and Semisynthesis of Beesioside I Derivatives
Strategic Approaches to Analog Synthesis
Synthesis strategies for Beesioside I analogs often leverage its natural origin, employing semisynthetic routes from isolated precursors. Targeted modifications are then performed on specific parts of the molecule, particularly the aglycone.
A primary strategy for obtaining this compound derivatives involves starting from the naturally isolated compound or its aglycone. This compound (compound 1) can be enzymatically hydrolyzed to yield its aglycone (compound 13). nih.govnih.gov This aglycone serves as a key intermediate for subsequent chemical modifications. This semisynthetic approach allows for the utilization of the complex core structure provided by nature while enabling targeted alterations to introduce diversity.
The aglycone of this compound presents several positions amenable to chemical modification, notably at C-3, C-15, and C-16. nih.govnih.gov Modifications at these sites have been explored to investigate their impact on biological activity. For instance, the introduction of different substituents at these positions can significantly influence the properties of the resulting derivatives. nih.govnih.gov Detailed research findings indicate that modifications, particularly the introduction of an acyl group at the C-3 position of the aglycone, can significantly influence biological potency. nih.gov
While extensive modifications of the glycosyl structure attached to this compound are less commonly reported compared to aglycone modifications in the provided literature, manipulation of the sugar moiety has been explored. Deacetylation of this compound (compound 1) has been performed to yield a derivative (compound 1a). nih.govnih.gov Deacetylation has also been carried out on other derivatives. mdpi.com These transformations highlight the possibility of altering the sugar portion of the molecule, which can impact solubility, bioavailability, and interaction with biological targets.
Synthetic Methodologies and Reaction Pathways
Specific chemical reactions are employed to achieve the desired modifications on this compound and its aglycone. Acylation, oxidation, and potentially reduction transformations are key methodologies utilized in the synthesis of its derivatives.
Acylation is a widely used method for modifying the hydroxyl groups present in the this compound structure, particularly on the aglycone. The aglycone (compound 13) has been subjected to acylation using various acid anhydrides, such as acetic anhydride (B1165640) (Ac₂O) or propionic anhydride (Pr₂O), in the presence of anhydrous pyridine (B92270) to yield acylated derivatives (e.g., 13a, 13b). nih.govnih.gov The acylation reaction typically involves the addition of an acyl group to a compound, often utilizing acyl halides or acid anhydrides as acylating agents. vedantu.comscience-revision.co.uk In some synthetic procedures, 4-dimethylaminopyridine (B28879) (DMAP) is also used in conjunction with acid anhydrides in anhydrous pyridine, sometimes under microwave irradiation, to facilitate the esterification of the aglycone at the C-3 position with different acid anhydrides, including succinic, methylsuccinic, and dimethylsuccinic anhydrides, among others. nih.govnih.gov Acylation at the C-3 position of the aglycone has been shown to be a crucial modification for enhancing biological activity. nih.gov Acylation of other this compound derivatives at the 3-OH position using reagents like benzoyl chloride and crotonic anhydride has also been reported. mdpi.com
Hydrolytic Cleavage and Re-glycosylation
Hydrolytic cleavage is a fundamental chemical reaction used to break the glycosidic bond connecting the sugar moiety to the aglycone in glycosides like this compound. This process typically involves the addition of a water molecule across the glycosidic linkage, often catalyzed by acids, bases, or enzymes known as glycoside hydrolases or glycosidases. jackwestin.comtutorchase.comsavemyexams.comkhanacademy.orgwikipedia.org The hydrolysis of glycosidic bonds is a key step in the metabolism and breakdown of carbohydrates. tutorchase.comkhanacademy.org
In the context of this compound, enzymatic hydrolysis has been reported as a method to obtain its aglycone. For instance, compound 1 (this compound) was hydrolyzed enzymatically using molsin in a buffer solution to yield its aglycone (compound 13). nih.gov This process cleaves the glycosidic bond, separating the sugar unit from the triterpenoid (B12794562) core. nih.gov
Re-glycosylation, the process of attaching a new sugar moiety to an aglycone, is a synthetic strategy to create novel glycosides. While the provided search results specifically detail the hydrolysis of this compound to its aglycone, they also describe subsequent modifications of the aglycone. The synthesis of new glycosides through re-glycosylation of the this compound aglycone would involve forming a new glycosidic bond, often requiring specific glycosylation reactions and catalysts. Although direct examples of re-glycosylation of the this compound aglycone were not explicitly detailed in the provided snippets, the modification of the aglycone at various positions, such as C-3, demonstrates the potential for further chemical manipulation. nih.govnih.gov
Development of Novel this compound Analogs for Enhanced Biological Activity
The development of novel this compound analogs is driven by the desire to enhance its biological activity, particularly its anti-HIV potential. Structure-activity relationship (SAR) studies have indicated that modifications to the this compound structure can significantly influence its antiviral properties. nih.govnih.gov
Semisynthesis has been a primary approach for generating this compound derivatives. This involves using the naturally occurring this compound or its aglycone as starting materials for chemical modifications. Studies have focused on altering different positions of the this compound structure, including the C-3, C-15, and C-16 positions, as these sites are amenable to the introduction of various substituents. nih.gov
Research has shown that modifications at the C-3 position of the aglycone can lead to significant improvements in anti-HIV potency and selectivity. nih.govnih.gov For example, the introduction of an acyl group at the C-3 position of the aglycone (compound 13) resulted in a series of derivatives with varied anti-HIV activities. nih.gov Compound 13g, a C-3 acylated derivative, demonstrated particularly potent anti-HIV activity, comparable to that of bevirimat (B1684568), a known HIV-1 maturation inhibitor. nih.govnih.gov
Further studies have involved the synthesis of additional derivatives, including C-3 acylated and other modified analogs, to explore the SAR in more detail. nih.govmdpi.com These investigations have utilized various chemical reactions, such as acylation, oxidation, and alkaline hydrolysis, to create a diverse set of this compound analogs. nih.gov
Detailed research findings from these studies highlight the impact of specific structural changes on antiviral activity. The length, the presence of a carboxylic terminus, and dimethyl substitution in the C-3 side chain have been identified as factors that can substantially contribute to enhanced anti-HIV activity. nih.govnih.gov
Data from studies on synthesized derivatives provide quantitative insights into the relationship between structure and activity. For instance, the half-maximal effective concentration (EC₅₀) values for inhibiting HIV-1 replication have been reported for this compound and its various analogs. nih.govnih.gov
| Compound | Description | EC₅₀ (µM) against HIV-1NL4-3 |
| This compound (1) | Natural glycoside | 2.32 |
| Aglycone (13) | Hydrolyzed this compound | Inactive |
| 13a | 3-acetyl derivative of 13 | Equip otent to 1 |
| 1a | 15,16-deacetyl analogue of 1 | Less potent than 1 |
| 13g | C-3 acylated derivative of 13 | 0.025 |
| 3b | Modified derivative of 1 | 0.28 |
Note: EC₅₀ values indicate the concentration of a compound required to inhibit viral replication by 50%. Lower values indicate higher potency.
These findings underscore the importance of targeted chemical modifications in optimizing the biological activity of this compound and its derivatives. The semisynthetic approach allows for the systematic exploration of structural variations and their impact on antiviral efficacy, guiding the development of more potent analogs. nih.govnih.govmdpi.com
Molecular Mechanisms of Biological Activities of Beesioside I and Its Derivatives
Antiviral Activity Research
Beesioside I, a cycloartane (B1207475) triterpenoid (B12794562) glycoside, has demonstrated notable antiviral properties, particularly against the Human Immunodeficiency Virus (HIV). Research into its mechanism of action has identified it as a promising lead compound for the development of a novel class of antiretroviral drugs.
Inhibition of Human Immunodeficiency Virus (HIV) Replication
Initial in vitro screenings of various cycloartane triterpenoids revealed that this compound exhibits the highest potency against HIV-1NL4-3. nih.gov This discovery has spurred further investigation into its derivatives to enhance its antiviral efficacy.
This compound and its derivatives function as HIV-1 maturation inhibitors. nih.gov This class of antiviral agents targets the final step in the viral replication cycle, a process crucial for the formation of infectious viral particles. researchgate.net Unlike many other antiretroviral drugs that target viral enzymes like reverse transcriptase or protease, maturation inhibitors interfere with the structural development of the virus. mdpi.com The mechanism involves the disruption of the proteolytic cleavage of the Gag precursor protein, a critical step in the formation of the mature viral capsid. researchgate.net
The action of these inhibitors leads to the production of immature, non-infectious virions, thereby halting the spread of the virus. mdpi.com This unique mechanism of action makes them effective against HIV strains that have developed resistance to other classes of antiviral drugs. researchgate.net
The specific target of this compound and its derivatives is the cleavage site between the capsid protein (CA) and the spacer peptide 1 (SP1). nih.gov The Gag polyprotein is cleaved by the viral protease into several smaller proteins that form the structure of the new virus particle. researchgate.net The final and rate-limiting step in this process is the cleavage of CA from SP1. researchgate.net
By binding to the CA-SP1 junction, maturation inhibitors like the derivatives of this compound stabilize this intermediate. This stabilization prevents the viral protease from accessing the cleavage site, leading to an accumulation of the CA-SP1 precursor and the assembly of defective, immature viral cores. researchgate.netnih.gov Molecular docking studies have shown that a potent derivative of this compound, DSC, binds to CA-SP1 with a higher affinity than bevirimat (B1684568), a first-in-class HIV-1 maturation inhibitor. nih.gov
The following table summarizes the anti-HIV activity of this compound and some of its key derivatives:
| Compound | EC50 (µM) | CC50 (µM) |
| This compound | 2.32 | > 40 |
| Derivative 13g | 0.025 | > 20 |
| Derivative 3b | 0.28 | > 20 |
Anticomplement Activity Investigations
While direct research on the anticomplement activity of this compound is limited, studies on other cycloartane triterpenoid glycosides, a class of compounds to which this compound belongs, suggest a potential for such activity. The complement system is a crucial part of the innate immune system, and its overactivation can contribute to inflammation and tissue damage.
Modulation of the Complement System Classical Pathway
Research on cycloartane glycosides isolated from the rhizomes of Cimicifuga species has demonstrated inhibitory effects on the classical pathway of the complement system. nih.govnih.gov The classical pathway is typically activated by antigen-antibody complexes. mdpi.com
Several cycloartane triterpene glycosides have been shown to inhibit the hemolysis of antibody-sensitized sheep erythrocytes, a standard assay for measuring the activity of the classical complement pathway. For instance, a study on compounds from Cimicifuga heracleifolia found that one glycoside, in particular, exhibited strong inhibitory activity with an IC50 value of 7.7 µM. nih.gov Another study on glycosides from Cimicifuga foetida also identified a compound with significant anticomplement activity, showing an IC50 value of 28.6 µM. nih.gov
These findings suggest that cycloartane triterpenoid glycosides, as a structural class, have the potential to modulate the complement system. Although direct evidence for this compound is not yet available, its structural similarity to these active compounds warrants further investigation into its potential anticomplement properties.
The table below shows the anticomplement activity of some cycloartane glycosides, indicating the potential for this activity within this class of compounds:
| Compound from Cimicifuga species | IC50 (µM) |
| (23R,24R)-25-O-acetylcimigenol 3-O-β-D-xylopyranoside | 7.7 |
| 24-epi-24-O-acetylhydroshengmanol 3-O-β-D-xylopyranoside | 195.6 |
| Cimilactone A | 28.6 |
Anticancer Potential and Associated Signaling Pathways
Direct studies on the anticancer potential of this compound are currently not available in the scientific literature. However, research on closely related cycloartane triterpenoid glycosides, including Beesioside O, indicates that this class of compounds possesses cytotoxic and antitumor activities.
Investigations into cycloartane triterpenoid glycosides isolated from the plant genus Actaea have revealed their potential as anticancer agents. mdpi.com For example, a recent study demonstrated that Beesioside O, isolated from Actaea vaginata, exhibits potent anticancer effects on human breast cancer cell lines, including MCF-7 and MDA-MB-231. mdpi.com
The proposed mechanism for the anticancer activity of Beesioside O involves the modulation of key signaling pathways. Network pharmacology and molecular docking analyses have identified the Signal Transducer and Activator of Transcription 3 (STAT3) as a pivotal target. mdpi.com Western blot analysis confirmed that Beesioside O downregulates the expression of STAT3. mdpi.com The STAT3 signaling pathway is known to be a crucial regulator of cell proliferation, survival, and differentiation, and its dysregulation is implicated in the development and progression of many cancers. mdpi.com
Furthermore, other cycloartane triterpene glycosides from Actaea asiatica have displayed inhibitory activity against human HT-29 and MCF-7 cancer cell lines, with IC50 values ranging from 9.2 to 26.4 µM. frontiersin.org These findings suggest that the cycloartane skeleton, a defining feature of this compound, is a promising scaffold for the development of novel anticancer therapeutics.
The table below presents the cytotoxic activity of Beesioside O against two breast cancer cell lines:
| Cell Line | IC50 (µM) after 24h | IC50 (µM) after 48h |
| MCF-7 | 13.83 | 8.19 |
| MDA-MB-231 | 16.52 | 11.91 |
In Vitro Efficacy in Cancer Cell Lines (e.g., Breast Cancer)
This compound belongs to the family of cycloartane triterpenoid glycosides, a class of natural compounds recognized for a variety of biological activities, including cytotoxic effects. nih.gov While direct studies on the anti-cancer efficacy of this compound are limited, research on structurally related compounds, such as Beesioside O, provides significant insights into the potential mechanisms of this compound family.
In vitro studies utilizing Beesioside O, a compound also isolated from Actaea vaginata, have demonstrated potent inhibitory effects against human breast cancer cell lines. mdpi.com Specifically, Beesioside O has shown efficacy in inhibiting the growth and proliferation of both MCF-7 (estrogen receptor-positive) and MDA-MB-231 (triple-negative breast cancer) cells. mdpi.com The inhibitory concentration (IC₅₀) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, were determined for Beesioside O against these cell lines, highlighting its dose-dependent cytotoxic activity. mdpi.com Furthermore, colony formation assays confirmed that Beesioside O can inhibit the growth of both MCF-7 and MDA-MB-231 cells, with the inhibition becoming more pronounced at higher concentrations. mdpi.com
| Compound | Cell Line | Cancer Type | Observed Effect |
|---|---|---|---|
| Beesioside O | MCF-7 | Breast Cancer (ER+) | Inhibition of cell viability and colony formation. mdpi.com |
| Beesioside O | MDA-MB-231 | Triple-Negative Breast Cancer (TNBC) | Inhibition of cell viability, colony formation, and cell invasion. mdpi.com |
Regulation of Key Intracellular Signaling Pathways
The anticancer activity of this compound and its derivatives is believed to be mediated through the modulation of multiple intracellular signaling pathways that are critical for cancer cell survival, proliferation, and metastasis. mdpi.com Network pharmacology analyses conducted on the related compound Beesioside O have identified several key pathways that are likely targeted, suggesting a multi-faceted mechanism of action. mdpi.comnih.gov Among the most significant pathways implicated are the STAT3 pathway, the PI3K-Akt signaling pathway, and pathways related to chemical carcinogenesis receptor activation. mdpi.com
The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is persistently activated in many human cancers and plays a pivotal role in promoting tumor cell proliferation, survival, and immune evasion. mdpi.comnih.gov Consequently, STAT3 is considered a significant target for cancer therapy. mdpi.commdpi.com
Research has shown that Beesioside O can effectively modulate the STAT3 signaling pathway. mdpi.com Western blot analysis revealed that treatment with Beesioside O led to a significant downregulation of STAT3 protein expression in both MCF-7 and MDA-MB-231 breast cancer cells. mdpi.comnih.gov This inhibition of STAT3 is a key mechanism contributing to the compound's anti-cancer effects, as it disrupts the downstream signaling that supports tumor growth. mdpi.com Molecular docking studies further suggest that Beesioside O can bind to STAT3 with high affinity, reinforcing its role as a pivotal target. mdpi.comnih.gov
| Compound | Cell Line | Treatment | Effect on STAT3 Expression |
|---|---|---|---|
| Beesioside O | MCF-7 | 20 µM for 24h | Relative expression decreased to 53% compared to control. mdpi.com |
| Beesioside O | MDA-MB-231 | 20 µM for 24h | Relative expression decreased to 60% compared to control. mdpi.com |
The Phosphatidylinositol 3-kinase (PI3K)-Akt signaling pathway is a central regulator of cell survival, growth, and proliferation. nih.govfrontiersin.org Its aberrant activation is one of the most common alterations in human cancers, making it a prime target for therapeutic intervention. mdpi.comnih.gov This pathway transmits signals from cell surface receptors to downstream effectors, controlling processes like apoptosis and drug resistance. mdpi.com
Network pharmacology analysis has strongly indicated that the PI3K-Akt signaling pathway is one of the most critical pathways involved in the anticancer activity of Beesioside O against breast cancer. mdpi.comnih.gov The modulation of this pathway by the compound can interfere with the signals that allow cancer cells to grow uncontrollably and resist programmed cell death. nih.gov By interacting with key components of this pathway, Beesioside O can disrupt the fundamental processes that sustain malignant cell populations. mdpi.com
Chemical carcinogenesis is a multi-stage process driven by the interaction of chemical agents with cellular macromolecules, often involving the activation of specific receptors. genome.jpkegg.jp This can trigger non-genotoxic events that lead to the development of tumors through mechanisms like the activation of signal transduction pathways that regulate gene expression. kegg.jp
The "chemical carcinogenesis-receptor activation" pathway has been identified as another principal target for Beesioside O. mdpi.comnih.gov This suggests that the compound may interfere with the mechanisms by which certain carcinogens promote tumor growth. By modulating receptors and signaling pathways associated with chemical carcinogenesis, Beesioside O may inhibit the initiation or progression stages of cancer development, highlighting a potential chemopreventive role. mdpi.comgenome.jp
Structure Activity Relationship Sar Studies of Beesioside I Analogs
Influence of Aglycone Modifications on Biological Potency
Initial investigations into the SAR of Beesioside I revealed that modifications to its aglycone could dramatically influence its antiviral potency. nih.gov this compound itself demonstrated notable anti-HIV-1 activity, but its aglycone was found to be inactive. nih.gov This pivotal discovery steered research towards the synthesis of a series of derivatives with modifications at the C-3 position and variations in the side chain to enhance the therapeutic potential of this natural product.
Impact of Acyl Group Introduction (e.g., at C-3 position)
A significant breakthrough in enhancing the anti-HIV activity of this compound analogs was the introduction of an acyl group at the C-3 position of its aglycone. nih.gov The enzymatic hydrolysis of the β-D-xylopyranosyloxy group at C-3 of this compound, followed by acylation, led to a series of derivatives with markedly improved potency and selectivity indexes. nih.gov
The introduction of a 3',3'-dimethylsuccinyl group at the C-3 position resulted in a compound with an exceptionally high efficacy, showing an EC50 value of 0.025 μM against HIV-1, a potency approximately 100-fold greater than the parent compound, this compound. nih.govnih.gov This derivative's potency was comparable to the HIV maturation inhibitor bevirimat (B1684568). nih.gov Further studies with other acyl groups, such as 4',4'-dimethylglutaryl and diglycolyl esters, also yielded compounds with significantly enhanced anti-HIV activity. nih.gov These findings underscore the critical role of the C-3 acyl group in the anti-HIV activity of this compound derivatives. nih.gov
Table 1: Anti-HIV Activity of C-3 Acylated this compound Aglycone Analogs
| Compound | C-3 Acyl Group | EC50 (µM) |
| This compound | β-D-xylopyranosyloxy | 2.32 |
| This compound Aglycone | -OH | Inactive |
| Analog 1 | 3',3'-dimethylsuccinyl | 0.025 |
| Analog 2 | 4',4'-dimethylglutaryl | 0.048 |
| Analog 3 | diglycolyl | 0.12 |
Effects of Side Chain Length and Substitution Patterns
The anti-HIV activity of C-3 acylated this compound aglycone analogs was also found to be substantially influenced by the length and substitution patterns of the acyl side chain. researchgate.net Research indicated that an appropriate length of the side chain, the presence of a carboxylic terminus, and dimethyl substitution at the C-3' position were all crucial factors for maximizing antiviral potency. nih.govresearchgate.net
Role of Glycosyl Moieties in Bioactivity
The glycosyl moiety of this compound plays a crucial, albeit indirect, role in its biological activity. The natural product itself, a glycoside, is active against HIV-1. nih.gov However, as previously mentioned, its aglycone, devoid of the sugar unit, is inactive. nih.gov This indicates that the sugar portion is essential for the activity of the parent compound. Interestingly, the introduction of a suitable acyl group at the C-3 position of the aglycone can restore and even significantly enhance the anti-HIV potency, suggesting that the acyl group can functionally replace the xylosyl moiety. nih.gov
Comparative Analysis of Xylosyl, Glucosyl, and Galactosyl Units
While the importance of the glycosyl unit for the activity of the parent this compound is established, a direct comparative analysis of different sugar moieties—such as xylosyl, glucosyl, and galactosyl units—on the this compound aglycone has not been extensively reported in the available literature. The primary research has focused on the removal of the native xylosyl unit and subsequent modification of the aglycone. nih.gov
General studies on other triterpenoid (B12794562) glycosides suggest that the nature of the sugar can influence factors like solubility and bioavailability, which in turn can affect biological activity. However, without specific comparative studies on this compound analogs with different sugar units, the precise impact of substituting the xylosyl group with glucosyl or galactosyl units on its anti-HIV activity remains an area for future investigation.
Stereochemical Contributions to Activity Profiles
The stereochemistry of a molecule is often a critical determinant of its biological activity, as it dictates the three-dimensional arrangement of atoms and thus the interaction with biological targets. For cycloartane (B1207475) triterpenoids like this compound, with multiple chiral centers, the specific stereoconfiguration is expected to be crucial for its bioactivity.
While the absolute stereochemistry of this compound and its naturally occurring analogs has been determined, specific studies detailing how changes in the stereochemistry at various chiral centers of the this compound scaffold affect its anti-HIV activity are not extensively documented in the reviewed literature. It is a well-established principle in medicinal chemistry that enantiomers or diastereomers of a bioactive compound can exhibit significantly different potencies and pharmacological profiles. Therefore, it is highly probable that the specific stereochemical arrangement of this compound is essential for its observed anti-HIV activity. Further research, including the synthesis and biological evaluation of stereoisomers of the active this compound analogs, would be necessary to fully elucidate the stereochemical contributions to their activity profiles.
Computational and in Silico Research on Beesioside I
Quantitative Structure-Activity Relationship (QSAR) Modeling
QSAR modeling is a computational technique used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. This approach is instrumental in predicting the activity of novel molecules and guiding the synthesis of more potent derivatives.
For Beesioside I and its analogues, a predictive three-dimensional QSAR (3D-QSAR) model was developed to investigate the structural requirements for their anti-HIV activity. nih.gov The model was built using a dataset of 14 cycloartane (B1207475) triterpenoids and their analogues. mdpi.com The robustness and predictive power of the resulting model were confirmed through rigorous statistical validation. The model demonstrated a strong correlation between the experimental and predicted values, indicating its reliability for guiding further drug design. researchgate.net
The statistical quality of the 3D-QSAR model is summarized in the table below. The high value for the non-cross-validated correlation coefficient (r²) suggests a strong fit of the model to the training data, while the cross-validated correlation coefficient (q²) indicates good predictive ability. nih.govnih.gov
| Parameter | Description | Value |
| q² | Cross-validated correlation coefficient | 0.55 |
| r² | Non-cross-validated correlation coefficient | 0.99 |
Table 1: Statistical parameters of the 3D-QSAR model developed for this compound derivatives. nih.govmdpi.com
The 3D-QSAR study employed advanced computational methods to create a model that could explain the observed anti-HIV activities. mdpi.com This approach helps to visualize the relationship between molecular properties and biological activity through contour maps. These maps highlight regions where modifying the chemical structure—for example, by adding bulky groups, or groups that are electronegative or electropositive—could enhance or diminish the compound's potency. The insights gained from these 3D-QSAR analyses were complementary to molecular docking studies, providing a more comprehensive understanding of the structure-activity relationships of this compound derivatives. nih.govscilit.com
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. This method is crucial for understanding the binding modes and affinities of compounds like this compound with their biological targets.
Molecular docking studies have been instrumental in exploring how derivatives of this compound interact with HIV-1 proteins. Specifically, a potent derivative known as DSC was investigated for its binding to the capsid-spacer peptide 1 (CA-SP1) region of the HIV Gag precursor protein. nih.govmdpi.com The Gag polyprotein's cleavage between CA and SP1 is a critical step for viral maturation, making it a key target for maturation inhibitors. mdpi.com
Docking simulations revealed that DSC binds differently to the CA-SP1 target compared to the first-in-class HIV maturation inhibitor, bevirimat (B1684568), and notably, it demonstrated a higher binding affinity. nih.govmdpi.com This suggests a distinct and potentially more effective mechanism of inhibition. These in silico findings help to explain the potent anti-HIV activity observed in experimental assays and provide a structural basis for designing new derivatives with improved efficacy. duke.edu
| Ligand | Protein Target | Key Finding |
| DSC (this compound derivative) | HIV Gag (CA-SP1 region) | Showed a different binding mode and higher affinity compared to bevirimat. nih.govmdpi.com |
Table 2: Summary of molecular docking findings for a this compound derivative with HIV Gag.
While most computational research on this compound has focused on its antiviral properties, studies on closely related cycloartane triterpene saponins (B1172615) have explored interactions with cellular targets involved in cancer, such as Signal Transducer and Activator of Transcription 3 (STAT3). A study on Beesioside O, a structurally similar compound, used molecular docking to investigate its binding to STAT3. nih.gov
The results showed that Beesioside O could bind tightly within the STAT3 protein, forming hydrogen bonds with key amino acid residues Serine 636 and Tyrosine 640. nih.gov The persistent activation of STAT3 is a known factor in the progression of several cancers. thno.org The ability of a Beesioside-like structure to interact with this target suggests a potential mechanism for anticancer activity. nih.govresearchgate.net
| Ligand | Protein Target | Binding Energy (kcal/mol) | Ki Value (µM) | Interacting Residues |
| Beesioside O | STAT3 | -6.78 | 10.71 | Ser636, Tyr640 (Hydrogen Bonds) |
Table 3: Molecular docking results for the related compound Beesioside O with the cellular target STAT3. nih.gov
Molecular Dynamics (MD) Simulations for Complex Stability
Molecular dynamics simulations are used to analyze the physical movements of atoms and molecules over time. In drug discovery, MD simulations are performed after molecular docking to assess the stability of the predicted ligand-protein complex. This validation step is crucial to confirm that the binding interaction observed in the static docking pose is maintained in a dynamic, more realistic environment. mdpi.com
For the complex of the this compound derivative DSC and the HIV CA-SP1 protein, MD simulations were conducted for 50 nanoseconds. mdpi.com The stability of the complex was evaluated by calculating the root mean square deviation (RMSD). The results showed RMSD values of less than 2.5 Å, which indicates that the ligand-protein complex remained stable throughout the simulation. nih.govmdpi.com This finding provides strong evidence that the binding mode predicted by molecular docking is reliable and confirms the stability of the interaction. mdpi.com
| Ligand-Protein Complex | Simulation Duration | Stability Metric (RMSD) | Conclusion |
| DSC - HIV Gag (CA-SP1) | 50 ns | < 2.5 Å | The complex is stable. nih.govmdpi.com |
Table 4: Summary of Molecular Dynamics (MD) simulation results.
Conformational Analysis of Ligand-Protein Complexes
Molecular docking studies have been employed to investigate the binding modes of this compound derivatives with the HIV-1 capsid-spacer peptide 1 (CA-SP1) protein, a critical target for HIV maturation inhibitors. nih.gov One such derivative, (20S,24S)-15β,16β-diacetoxy-18,24;20,24-diepoxy-9,19-cyclolanostane-3β,25-diol 3-O-3′,3′-dimethylsuccinate (DSC), has been a focal point of this research due to its potent anti-HIV activity, comparable to the maturation inhibitor bevirimat. nih.govmdpi.com
Docking simulations revealed that DSC binds to the CA-SP1 protein with a higher affinity than bevirimat. nih.gov The binding orientation of DSC within the six-helix bundle (6HB) of CA-SP1 differs from that of bevirimat. nih.gov While bevirimat binds at the center of the 6HB primarily through electrostatic and hydrophobic interactions, DSC is positioned slightly inclined within the bundle. nih.gov
The interactions between DSC and the CA-SP1 protein are characterized by a combination of ionic bonds and hydrophobic interactions. nih.gov A key differentiating interaction is the formation of a hydrogen bond between the acetyl group at the 16-position of DSC and the amino acid residue LYS359 of the protein. nih.gov This distinct binding mode suggests a different mechanism of interaction with the CA-SP1 junction helix compared to bevirimat. nih.gov
| Compound | Interacting Residue | Interaction Type |
|---|---|---|
| DSC | LYS359 | Hydrogen Bond, Ionic Bond |
| DSC | LYS290 | Ionic Bond |
| DSC | LEU363 | Hydrophobic Interaction |
Dynamic Behavior and Interaction Energetics
Molecular dynamics (MD) simulations have been conducted to assess the stability of the ligand-protein complexes and to further understand their dynamic behavior over time. nih.gov For the DSC-CA-SP1 complex, MD simulations performed for 50 nanoseconds demonstrated the stability of the complex, with root mean square deviation (RMSD) values of less than 2.5 Å. nih.govmdpi.com This low RMSD value indicates that the binding of DSC to the CA-SP1 protein forms a stable complex with minimal conformational changes over the simulation period. nih.gov
The energetic aspects of these interactions have been further quantified through binding free energy calculations. scilit.com An alanine (B10760859) binding site-scan was performed to identify the key amino acid residues contributing to the binding affinity of DSC. scilit.com The results highlighted the critical role of specific residues in the stability of the complex. scilit.com
| Residue | Binding Free Energy Contribution (kcal/mol) | Primary Force |
|---|---|---|
| LYS359 | -7.96 | Not specified |
| LYS290 | -4.45 | Not specified |
| LEU363 | -2.08 | van der Waals |
These findings are consistent with the molecular docking results and underscore the importance of residues LYS359, LYS290, and LEU363 as "hot-spot" amino acids for the interaction between DSC and the CA-SP1 protein. scilit.com
Network Pharmacology for Mechanistic Elucidation
To date, there are no publicly available scientific studies that have conducted a network pharmacology analysis specifically on this compound.
Identification of Potential Pharmacological Targets
Information regarding the potential pharmacological targets of this compound as identified through network pharmacology is not available in the current body of scientific literature.
Pathway Enrichment Analysis
As no network pharmacology studies have been performed, there is no pathway enrichment analysis available for this compound.
Advanced Analytical Methodologies in Beesioside I Research
Chromatographic Techniques for Purity Assessment and Derivative Characterization
Chromatography plays a vital role in separating Beesioside I from complex plant extracts and in purifying it for further analysis and testing. It is also essential for characterizing synthetic derivatives.
High-Performance Liquid Chromatography (HPLC) for Preparative and Analytical Applications
High-Performance Liquid Chromatography (HPLC) is a widely used technique in natural product chemistry for both analytical and preparative purposes. libretexts.org In the context of this compound, HPLC is employed for the separation and purification of the compound from crude plant extracts, as well as for assessing the purity of isolated this compound and its synthesized derivatives. nih.govsaapjournals.org
Analytical HPLC provides quantitative and qualitative information about the components of a mixture based on their differential interactions with a stationary phase and a liquid mobile phase. libretexts.org The time it takes for a compound to elute from the column, known as the retention time, is characteristic of that compound under specific chromatographic conditions. libretexts.org The resulting chromatogram shows peaks where compounds have eluted, and the area or height of these peaks can be used to estimate concentration and assess purity. libretexts.org
Preparative HPLC allows for the isolation of larger quantities of purified compounds. In research involving this compound derivatives, semi-preparative HPLC has been used for the purification of synthesized compounds. For example, in one study, crude products of this compound derivatives were subjected to silica (B1680970) gel column chromatography followed by purification with semi-preparative HPLC using acetonitrile/water as a mobile phase to yield colorless solids. mdpi.com
The choice of stationary phase (e.g., reversed-phase) and mobile phase composition (e.g., acetonitrile/water gradients, or mixtures with formic acid) are critical for achieving optimal separation of this compound and its potentially closely related derivatives. protocols.ionih.govresearchgate.net
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique primarily used for the analysis of volatile and semi-volatile compounds. measurlabs.comfilab.fr While this compound itself, being a glycoside, may not be directly amenable to GC-MS analysis without derivatization to increase its volatility, this technique can be valuable for analyzing more volatile aglycones or specific volatile derivatives obtained through chemical modifications or hydrolysis. informahealthcare.combiotech-asia.org
In GC-MS, compounds are first separated based on their boiling points and interactions with the stationary phase in a gas chromatography column. measurlabs.com As compounds elute from the GC column, they enter a mass spectrometer, where they are ionized and fragmented. measurlabs.com The mass spectrometer then detects the mass-to-charge ratio (m/z) of these ions, producing a mass spectrum that can be used for identification by comparison to spectral libraries. measurlabs.comepa.gov
Although direct application to intact this compound may be limited, GC-MS can be applied to analyze the products of chemical reactions involving this compound, such as hydrolysis to cleave the glycosidic linkage and analyze the resulting aglycone if it is sufficiently volatile. This can aid in structural confirmation and the characterization of reaction outcomes.
Emerging Spectrometric and Hyphenated Techniques in Natural Product Analysis
Spectrometric techniques, particularly Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), are indispensable for the structural elucidation of natural products like this compound. anu.edu.au Hyphenated techniques, which combine separation methods with spectroscopic detectors, offer enhanced analytical capabilities. saapjournals.orgasdlib.orgchemijournal.comlongdom.org
NMR spectroscopy (¹H NMR, ¹³C NMR, COSY, HMQC, HMBC, NOESY) is crucial for determining the complete structure of this compound, including the arrangement of atoms and functional groups, as well as the stereochemistry. acs.orgnih.govmdpi.comresearchgate.netresearchgate.netacs.orgnih.gov Detailed analysis of NMR spectra provides information on the sugar moiety and the triterpene aglycone. acs.orgmdpi.com
Mass Spectrometry provides information about the molecular weight and fragmentation patterns of a compound, aiding in its identification and structural characterization. atdbio.com Techniques such as High-Resolution Electrospray Ionization Mass Spectrometry (HRESI-MS) or High-Resolution Fast Atom Bombardment Mass Spectrometry (HRFABMS) are used to determine the precise molecular formula of this compound and its derivatives. acs.orgmdpi.com
Hyphenated techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) and Liquid Chromatography-NMR (LC-NMR) are particularly valuable for analyzing complex natural product mixtures. saapjournals.orglongdom.org LC-MS combines the separation power of HPLC with the identification capabilities of MS, allowing for the separation and characterization of multiple components in a single analysis. saapjournals.orgasdlib.orglongdom.org LC-NMR further adds the structural information provided by NMR, enabling the online separation and structural elucidation of compounds without the need for prior isolation. These techniques can be applied to analyze crude extracts containing this compound or reaction mixtures from derivative synthesis, providing comprehensive data on the composition and structures present.
Bioanalytical Approaches for In Vitro Activity Assessment (excluding dosage/administration)
In vitro bioanalytical approaches are essential for evaluating the biological activity of this compound and its derivatives at the cellular or molecular level. These assays are performed in a controlled laboratory environment using biological components such as cells, enzymes, or receptors. nih.govmdpi.comnih.govresearchgate.net
For this compound, in vitro assays have been used to assess its antiviral activity, specifically against HIV-1. nih.govmdpi.comnih.gov These assays typically involve exposing target cells (e.g., MT4 lymphocytes) infected with the virus (e.g., HIV-1NL4-3) to different concentrations of this compound or its derivatives. nih.govmdpi.com Viral replication can be monitored using various methods, such as measuring luciferase activity in reporter virus systems. nih.govmdpi.com The efficacy of the compound is often expressed as the half-maximal effective concentration (EC₅₀), which is the concentration required to inhibit viral replication by 50%. nih.govmdpi.comnih.gov
Cytotoxicity assays are also performed in vitro to determine if the observed biological activity is due to a specific effect on the target or simply due to toxicity to the cells. nih.govmdpi.com Assays like the CellTiter-Glo® Luminescent cytotoxicity assay can be used to measure cell viability after exposure to the compound. nih.gov
Other in vitro bioanalytical approaches relevant to natural product research, depending on the hypothesized mechanism of action, could include enzyme inhibition assays, receptor binding assays, or cell-based assays measuring specific cellular responses (e.g., proliferation, apoptosis, signaling pathway activation). For instance, studies on Beesioside O, another beesioside, have utilized in vitro antitumor activity screening against various tumor cell lines and employed techniques like MTT assay to assess efficacy, alongside molecular docking and molecular dynamics simulations to explore potential targets and binding interactions. mdpi.comnih.gov While these specific findings are for Beesioside O, similar in vitro methodologies would be applicable to investigating other biological activities of this compound or its derivatives.
Data from in vitro activity assessments provide crucial insights into the potential therapeutic applications of this compound and guide further research and structural modifications aimed at enhancing activity.
Table of Compounds and PubChem CIDs
| Compound Name | PubChem CID |
| This compound | 15908521 |
Q & A
Q. How can transcriptomic/proteomic approaches elucidate this compound’s mechanism of action beyond CA-SP1 inhibition?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
